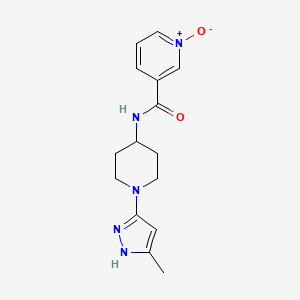
Ethyl 4-((4-((3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-((4-((3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound that has garnered interest in various fields such as medicinal chemistry, pharmacology, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((4-((3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate typically involves multi-step processes. A common route may include:
Synthesis of the intermediate: : This involves the preparation of 3-(ethoxycarbonyl)-4,5-dimethylthiophene via esterification and subsequent functionalization.
Formation of the carbamoyl derivative: : The intermediate reacts with appropriate amines or isocyanates to introduce the carbamoyl group.
Final coupling: : The final coupling with ethyl piperazine-1-carboxylate, often under conditions such as heating and the use of a coupling reagent like EDCI or HATU.
Industrial Production Methods
For industrial-scale production, optimizations are made to enhance yield and cost-efficiency:
Continuous flow reactions: for better control of reaction parameters.
Catalysis: to reduce reaction time and improve selectivity.
Purification techniques: like chromatography and crystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : Can be oxidized at the thiophene ring or the ethyl groups.
Reduction: : Reduction of the sulfonyl group can lead to the formation of thiols.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings and the piperazine moiety.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, Chromium trioxide.
Reducing agents: : Lithium aluminium hydride, Sodium borohydride.
Substitution reagents: : Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation products: : Sulfoxides, sulfones.
Reduction products: : Thiols, amines.
Substitution products: : Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Ethyl 4-((4-((3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is utilized across various domains:
Chemistry: : As a building block for complex organic syntheses.
Biology: : Potential use in studying enzyme interactions and as a ligand in binding studies.
Medicine: : Exploring its role as a drug candidate due to its bioactive potential.
Industry: : Utilized in materials science for developing new polymers and specialty chemicals.
Mechanism of Action
The compound interacts with biological systems through:
Binding to proteins: : Its sulfonyl and carbamoyl groups can form hydrogen bonds and electrostatic interactions with amino acid residues.
Pathways involved: : Can modulate enzymatic activity or interfere with signal transduction pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-((4-((3-(ethoxycarbonyl)-2,5-dimethylthiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate: : Varying in the methyl group positions on the thiophene ring.
Ethyl 4-((4-((3-(ethoxycarbonyl)-4,5-dimethylfuran-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate: : Substitution of thiophene with furan.
Methyl 4-((4-((3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate: : Variation in the ester group.
Uniqueness
What sets this compound apart is its specific functional groups and their arrangement, which confer unique reactivity and potential biological activity.
This compound embodies a remarkable convergence of functionality and versatility, making it a compound of interest in various scientific and industrial fields.
Properties
IUPAC Name |
ethyl 4-[4-[(3-ethoxycarbonyl-4,5-dimethylthiophen-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O7S2/c1-5-32-22(28)19-15(3)16(4)34-21(19)24-20(27)17-7-9-18(10-8-17)35(30,31)26-13-11-25(12-14-26)23(29)33-6-2/h7-10H,5-6,11-14H2,1-4H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHIQTMRMKBRNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-(methylsulfanyl)benzamide](/img/structure/B2761957.png)
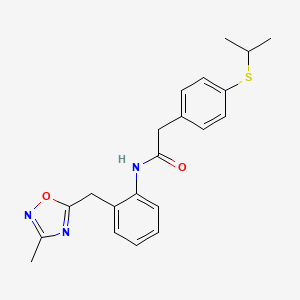
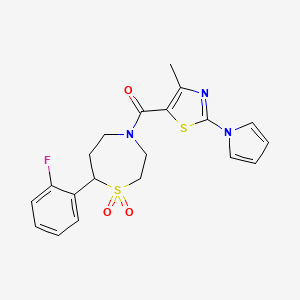
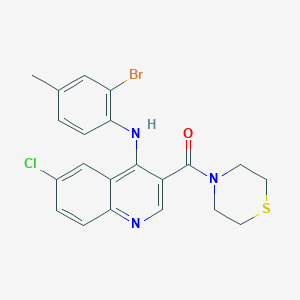
![8-[benzyl(methyl)amino]-3-methyl-7-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2761964.png)

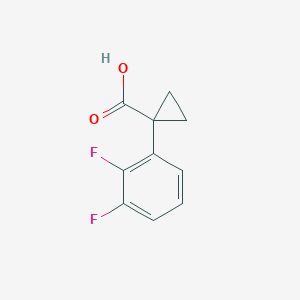
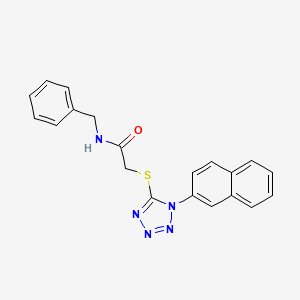
![5-((4-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2761969.png)
![7-Fluoro-3-{[1-(propan-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2761970.png)
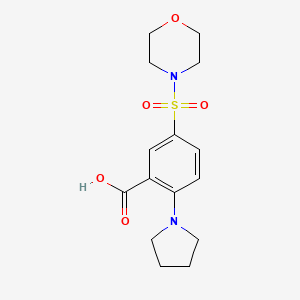
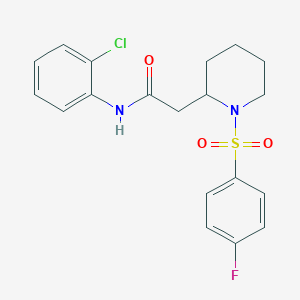
![5-hydroxy-S-[4-(1H-pyrazol-1-yl)phenyl]-3-(thiophen-2-yl)pentane-1-sulfonamido](/img/structure/B2761975.png)
